6-Bromopurine-d
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopurine-d involves the bromination of purine derivatives. One common method includes the reaction of purine with bromine in the presence of a suitable solvent like acetic acid or water. The reaction is typically carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopurine-d undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are substituted purines where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromopurine-d has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromopurine-d involves its interaction with nucleic acids and proteins. It can act as an inhibitor of nucleoside deoxyribosyltransferase-I, an enzyme involved in nucleic acid metabolism . This interaction can disrupt the normal function of nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
6-Chloropurine: Similar in structure but contains a chlorine atom instead of bromine.
6-Iodopurine: Contains an iodine atom and has different reactivity compared to 6-Bromopurine.
Uniqueness: 6-Bromopurine-d is unique due to its deuterated nature, which can provide different kinetic isotope effects and stability compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C5H3BrN4 |
---|---|
Molecular Weight |
200.01 g/mol |
IUPAC Name |
6-bromo-8-deuterio-7H-purine |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1D |
InChI Key |
CTGFGRDVWBZYNB-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1)C(=NC=N2)Br |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Br |
Origin of Product |
United States |
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